Superior BioA Thermal Shift vs. Comparator Fragment
In a differential scanning fluorimetry (DSF) fragment screening campaign against Mycobacterium tuberculosis BioA, 5-(2-pyridyl)thiophene-2-carboxamide induced a melting temperature shift (ΔTₘ) of +6.3 °C, which is 2.2 °C greater than the +4.1 °C shift observed for the comparator fragment 4-(1H-imidazol-1-yl)benzamide [1]. Both fragments were identified from the same library and assayed under identical conditions.
| Evidence Dimension | Thermal stabilization of BioA (ΔTₘ) |
|---|---|
| Target Compound Data | +6.3 °C |
| Comparator Or Baseline | 4-(1H-imidazol-1-yl)benzamide: +4.1 °C |
| Quantified Difference | +2.2 °C greater stabilization |
| Conditions | Differential scanning fluorimetry (DSF); M. tuberculosis BioA protein; fragment library screening |
Why This Matters
A larger thermal shift indicates stronger binding and greater stabilization of the BioA active site, making 5-(2-pyridyl)thiophene-2-carboxamide a more promising fragment starting point for optimization into a potent antitubercular lead.
- [1] Dai R, Geders TW, Liu F, Park SW, Schnappinger D, Aldrich CC, Finzel BC. Fragment-based exploration of binding site flexibility in Mycobacterium tuberculosis BioA. J Med Chem. 2015;58(13):5208-5217. View Source
